molecular formula C8H18Cl2NOP B12552001 N,N-Bis(2-methylpropyl)phosphoramidic dichloride CAS No. 189107-32-2

N,N-Bis(2-methylpropyl)phosphoramidic dichloride

Cat. No.: B12552001
CAS No.: 189107-32-2
M. Wt: 246.11 g/mol
InChI Key: LIYDNILYHQPPEN-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylpropyl)phosphoramidic dichloride is a chemical compound known for its unique structure and reactivity. It is a member of the phosphoramidic dichloride family, characterized by the presence of two chlorine atoms and a phosphoramidic group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-methylpropyl)phosphoramidic dichloride typically involves the reaction of phosphorus trichloride with N,N-bis(2-methylpropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

PCl3+2(CH3)2CHCH2NH2(CH3)2CHCH2NHP(O)Cl2+2HClPCl_3 + 2 (CH_3)_2CHCH_2NH_2 \rightarrow (CH_3)_2CHCH_2NHP(O)Cl_2 + 2 HCl PCl3​+2(CH3​)2​CHCH2​NH2​→(CH3​)2​CHCH2​NHP(O)Cl2​+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-methylpropyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: In the presence of water, it hydrolyzes to form phosphoramidic acid and hydrochloric acid.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.

    Hydrolysis: This reaction occurs readily in the presence of water or moisture.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: The major products are substituted phosphoramidic dichlorides.

    Hydrolysis: The primary products are phosphoramidic acid and hydrochloric acid.

    Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Bis(2-methylpropyl)phosphoramidic dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic esters and other derivatives.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylpropyl)phosphoramidic dichloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylphosphoramic dichloride: Similar in structure but with methyl groups instead of 2-methylpropyl groups.

    N,N-Dipropylphosphoramic dichloride: Similar but with propyl groups.

    Bis(2-chloroethyl)phosphoramidic dichloride: Contains chloroethyl groups instead of 2-methylpropyl groups.

Uniqueness

N,N-Bis(2-methylpropyl)phosphoramidic dichloride is unique due to the presence of 2-methylpropyl groups, which impart specific steric and electronic properties

Properties

CAS No.

189107-32-2

Molecular Formula

C8H18Cl2NOP

Molecular Weight

246.11 g/mol

IUPAC Name

N-dichlorophosphoryl-2-methyl-N-(2-methylpropyl)propan-1-amine

InChI

InChI=1S/C8H18Cl2NOP/c1-7(2)5-11(6-8(3)4)13(9,10)12/h7-8H,5-6H2,1-4H3

InChI Key

LIYDNILYHQPPEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)P(=O)(Cl)Cl

Origin of Product

United States

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